REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].C(N([CH2:17][CH3:18])CC)C.C([CH:21]([C:25](Cl)=[O:26])[C:22](Cl)=[O:23])C.[OH2:28]>ClCCl>[O:26]=[C:25]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=1)[CH2:21][C:22]([O:23][CH2:17][CH3:18])=[O:28]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
4-N,N-dimethylaminopyridine
|
Quantity
|
1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with dichloromethane (1 l)
|
Type
|
WASH
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Details
|
The organic phase is washed with saturated ammonium chloride solution (500 ml) and saturated sodium chloride solution (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate monohydrate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed over silica gel with cyclohexane/ethyl acetate
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
O=C(CC(=O)OCC)NC1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |